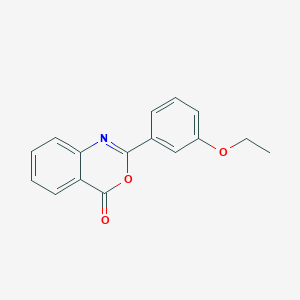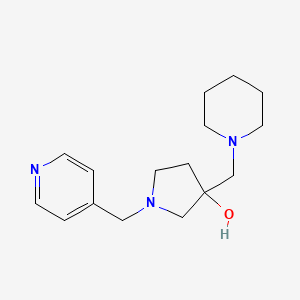![molecular formula C17H16N2O3 B5540676 N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)
N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives, similar to N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide, typically involves acylation reactions of aminophenol with benzoylchlorides in suitable solvents such as THF (Tetrahydrofuran). These reactions are characterized and confirmed by various spectroscopic methods including ¹H NMR, ¹³C NMR, and elemental analysis. For example, the molecular structure of related compounds has been determined by single crystal X-ray diffraction and DFT calculations, highlighting the importance of intermolecular interactions in the synthesis and stabilization of these compounds (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide is often studied using X-ray crystallography and DFT (Density Functional Theory) calculations. These studies reveal the compound's crystalline structure and provide insights into the effects of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry. For instance, research has shown that these interactions have a minor effect on bond lengths and angles but are significant for dihedral angles and the rotational conformation of aromatic rings, crucial for understanding the compound's stability and reactivity (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactions of benzamide derivatives, including N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide, encompass a broad range of transformations, such as the formation of N-hydroxymethyl compounds, which are significant for understanding the compound's metabolic pathways and stability under various conditions. Studies have characterized N-(hydroxymethyl) compounds as major metabolites, providing insights into the compound's reactivity and potential applications in various fields (Ross et al., 1983).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Polyimides
A study conducted by Butt et al. (2005) involved the synthesis of new diamines, including those with structural features similar to N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide, which were then polymerized with different anhydrides to produce polyimides. These polyimides exhibited good solubility in organic solvents and showed high thermal stability, with degradation temperatures ranging from 240°C to 550°C and glass transition temperatures (Tg) from 168°C to 254°C, highlighting their potential for high-performance material applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Crystal and Molecular Structure Analysis
Research on the structure of N-phenyl-4-nitrobenzamidoxime by Buzykin et al. (1995) through X-ray structural analysis provides insight into the molecular configurations of compounds similar to N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide. The study offers detailed information on intramolecular and intermolecular interactions, which could be essential for designing molecules with desired physical and chemical properties (Buzykin, Dokuchaev, & Kharitonova, 1995).
N-Protecting Group Applications
Grunder-Klotz and Ehrhardt (1991) explored the use of the 3,4-dimethoxybenzyl group as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives, demonstrating the versatility of similar chemical structures in synthetic chemistry. The protected derivatives could be efficiently deprotected using 2,3-dichloro 5,6-dicyanobenzoquinone (DDQ), showcasing a method that could be applied in the synthesis of complex molecules (Grunder-Klotz & Ehrhardt, 1991).
Antiulcer Activity of Derivatives
A study by Hosokami et al. (1992) on the synthesis and evaluation of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine for their antiulcer activities reveals the potential therapeutic applications of molecules with structural similarities to N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide. One of the synthesized compounds showed significant antiulcer activity, highlighting the potential for developing new therapeutic agents (Hosokami, Kuretani, Higashi, Asano, Ohya, Takasugi, Mafune, & Miki, 1992).
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-8-5-13(11-16(15)22-2)17(20)19-14-6-3-12(4-7-14)9-10-18/h3-8,11H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOLWHVKOIURMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-{[(3,5-dimethylbenzyl)thio]acetyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5540597.png)
![3-methyl-1-{[2-(1-piperidinyl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5540598.png)
![8-glycyl-3-{2-[methyl(2-phenylethyl)amino]ethyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5540599.png)
![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5540608.png)
![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5540617.png)

![N'-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5540633.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5540645.png)
![4-[(4-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5540668.png)
![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)

![(4aS*,7aR*)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540679.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)